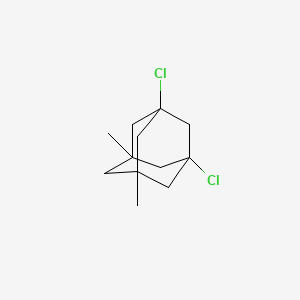

1,3-Dichloro-5,7-dimethyladamantane

Description

Historical Context and Significance of the Adamantane (B196018) Framework in Organic Chemistry

The existence of adamantane was first proposed in 1924 by H. Decker, who named the theoretical molecule "decaterpene". wikipedia.orgchemistrylearner.com However, it wasn't until 1933 that it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. wikipedia.orgchemistrylearner.com The amount isolated was minuscule, but its remarkably high melting and boiling points were noted. wikipedia.org The name "adamantane" was suggested by Rudolf Lukeš, drawing a parallel between its structural similarity to diamond and the Greek word "adamantinos," meaning related to steel or diamond. wikipedia.orgworldscientific.com

The first laboratory synthesis was achieved by Vladimir Prelog in 1941, though the process was inefficient. nih.govacs.orgwikiwand.com A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a method for synthesizing adamantane through a Lewis-acid catalyzed rearrangement, making it widely available for study. nih.govnih.gov This accessibility launched a new field of chemistry focused on polyhedral organic compounds and their unique properties. wikipedia.org The adamantane framework has since become a crucial building block in medicinal chemistry and materials science. nih.govworldscientific.com

Structural Characteristics and Unique Properties of the Adamantane Cage

Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of hydrocarbons with structures resembling a segment of the diamond crystal lattice. wikipedia.orgwikipedia.org Its chemical formula is C₁₀H₁₆, and its systematic IUPAC name is tricyclo[3.3.1.1³⁷]decane. wikipedia.org The molecule consists of three fused cyclohexane (B81311) rings arranged in a rigid, strain-free "armchair" configuration. wikipedia.orgwikiwand.com This arrangement of carbon atoms gives it high Td symmetry. wikipedia.org

The unique cage-like structure of adamantane results in several distinctive physical properties. It is a white, crystalline solid with a camphor-like smell. wikipedia.org One of its most notable features is its exceptionally high melting point of 270 °C, which is significantly higher than other hydrocarbons of similar molecular weight. wikipedia.orgworldscientific.com Adamantane is also highly lipophilic, meaning it readily dissolves in nonpolar organic solvents, while being practically insoluble in water. wikipedia.orgresearchgate.net Its thermal stability and rigid structure are key attributes that make it a valuable moiety in various applications. worldscientific.com

Table 1: Physicochemical Properties of Adamantane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Density | 1.07 g/cm³ |

| Melting Point | 270 °C (518 °F; 543 K) |

| Boiling Point | Sublimes |

| Solubility in water | Poorly soluble |

| CAS Number | 281-23-2 |

Data sourced from multiple references. wikipedia.org

Specific Focus on 1,3-Dichloro-5,7-dimethyladamantane within the Adamantane Derivative Landscape

The adamantane cage can be functionalized at its four equivalent bridgehead (tertiary) positions and its six equivalent methylene (B1212753) (secondary) positions. wikipedia.org this compound is a derivative where two bridgehead positions are occupied by chloro groups and the other two by methyl groups.

The introduction of these functional groups modifies the properties of the parent adamantane core. The methyl groups generally increase lipophilicity, a common strategy used in medicinal chemistry to potentially enhance a molecule's ability to cross cell membranes. researchgate.netmdpi.com The chloro groups, being electronegative, introduce polarity and can serve as reactive sites for further chemical transformations.

Research has shown that 1,3-dimethyladamantane (B135411), the precursor to the titled compound, can be synthesized from perhydro acenaphthene (B1664957) via skeletal isomerization using a Lewis acid catalyst. google.com This dimethyl derivative can then be halogenated. For instance, bromination of 1,3-dimethyladamantane using bromine and a catalyst like anhydrous aluminum trichloride (B1173362) is a known method to produce 1-bromo-3,5-dimethyladamantane (B142378), an intermediate in pharmaceutical synthesis. chemicalbook.com A similar principle would apply to chlorination. The synthesis of related dichlorinated adamantanes is documented, providing a basis for the preparation of this compound. nist.gov

This specific derivative is part of a vast landscape of adamantane compounds studied for their potential applications. The strategic placement of different functional groups on the adamantane scaffold allows for the fine-tuning of its chemical and physical properties for specific research purposes. rsc.orgsemanticscholar.org

Table 2: Properties of this compound

| Property | Identifier |

|---|---|

| Molecular Formula | C₁₂H₁₈Cl₂ |

| Molar Mass | 233.17 g/mol |

| Synonyms | 1,3-dichloro-5,7-dimethyl-tricyclo[3.3.1.1(3,7)]decane |

Note: Experimental physical property data for this specific compound is not widely available in public literature. The data is based on its molecular formula.

Structure

3D Structure

Properties

CAS No. |

17768-33-1 |

|---|---|

Molecular Formula |

C12H18Cl2 |

Molecular Weight |

233.17 g/mol |

IUPAC Name |

1,3-dichloro-5,7-dimethyladamantane |

InChI |

InChI=1S/C12H18Cl2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 |

InChI Key |

KWBBDTASCRWKEX-UHFFFAOYSA-N |

SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Cl)Cl)C |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Cl)Cl)C |

Other CAS No. |

17768-33-1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,3 Dichloro 5,7 Dimethyladamantane

Direct Halogenation Approaches to Dichlorinated Adamantane (B196018) Derivatives

Direct chlorination of the adamantane skeleton, particularly to achieve a dichlorinated product at specific bridgehead positions, presents a significant synthetic challenge due to the high reactivity of the tertiary C-H bonds. While the direct chlorination of adamantane itself can lead to a mixture of chlorinated products, including 1-chloroadamantane (B1585529) and 1,3-dichloroadamantane (B103686), the selective synthesis of 1,3-dichloro-5,7-dimethyladamantane via this route is not well-documented in readily available literature. researchgate.net The presence of methyl groups at the 5 and 7 positions can influence the reactivity of the remaining bridgehead positions at C1 and C3.

Chlorination using reagents like tert-butyl chloride in the presence of a Lewis acid such as aluminum chloride is a known method for producing chlorinated adamantanes. researchgate.net However, this approach often results in a mixture of mono- and di-substituted products, necessitating further purification. researchgate.net

Synthesis from Simpler Adamantane Precursors

A more controlled and widely applicable approach to the synthesis of this compound involves the use of simpler, pre-functionalized adamantane precursors. This strategy allows for a more precise introduction of the chloro groups at the desired positions.

Routes from Monohalogenated Dimethyladamantanes

The synthesis can commence from monohalogenated dimethyladamantanes, such as 1-bromo-3,5-dimethyladamantane (B142378). While the direct conversion of the bromo-derivative to the corresponding chloro-derivative is a possibility, a more common pathway involves the initial synthesis of the monohalogenated compound from 1,3-dimethyladamantane (B135411). For instance, 1-bromo-3,5-dimethyladamantane can be synthesized from 1,3-dimethyladamantane with a reported yield of 92%. The subsequent introduction of a second chlorine atom at the remaining tertiary bridgehead position would require specific and controlled chlorination conditions.

Transformations from Non-halogenated Dimethyladamantanes

A key non-halogenated precursor for the synthesis of this compound is 1,3-dimethyladamantane itself. This hydrocarbon can be synthesized through the isomerization of perhydro acenaphthene (B1664957), a reaction often catalyzed by Lewis acids like aluminum chloride. google.com The yield of 1,3-dimethyladamantane from this process can be influenced by the reaction conditions, including the presence of co-catalysts. For example, using a combination of a Lewis acid and acetic acid has been shown to improve the yield and content of the desired product. google.com

Another critical non-halogenated precursor is 1,3-dihydroxy-5,7-dimethyladamantane, also known as 5,7-dimethyladamantane-1,3-diol (B145640). This diol can be synthesized from 1,3-dimethyladamantane through oxidation. The hydroxyl groups at the bridgehead positions serve as excellent leaving groups for subsequent nucleophilic substitution with chloride ions. The conversion of the diol to the dichloro derivative is a pivotal step and can be achieved using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for such transformations, converting the hydroxyl groups into chloro groups.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Temperature and Solvent Effects

The temperature at which the chlorination reaction is conducted plays a crucial role. For instance, in the synthesis of 1,3-dimethyladamantane from perhydro acenaphthene using an aluminum chloride catalyst, the reaction is typically carried out at temperatures ranging from 80 to 100°C. google.com Lower temperatures may lead to incomplete reaction, while excessively high temperatures could promote the formation of undesired side products, such as 1-methyladamantane (B139842) and 1,3,5-trimethyladamantane. google.com

The choice of solvent is also critical. In many Lewis acid-catalyzed reactions, the solvent can influence the solubility of the reagents and the stability of the reactive intermediates. For the synthesis of 1,3-dimethyladamantane, the use of a solvent is not always necessary, and the reaction can be performed under neat conditions. google.com However, in other halogenation reactions, solvents like dichloromethane (B109758) or carbon tetrachloride are commonly used.

Catalyst Systems in Halogenation Processes

The catalyst system is a key determinant of the efficiency and selectivity of the halogenation process. In the synthesis of 1,3-dimethyladamantane, aluminum chloride is a frequently used Lewis acid catalyst. google.com The activity of the catalyst can be enhanced by the addition of a co-catalyst, such as water or acetic acid. google.comgoogle.com For the direct chlorination of the adamantane skeleton, other Lewis acids like iron(III) chloride have also been explored. The selection of the appropriate catalyst and its concentration is vital to maximize the yield of the desired dichlorinated product while minimizing the formation of byproducts.

Below are interactive data tables summarizing the synthesis of 1,3-dimethyladamantane, a key precursor, and the synthesis of a monohalogenated derivative, which can be a stepping stone towards the target molecule.

Table 1: Synthesis of 1,3-Dimethyladamantane from Perhydro acenaphthene

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| AlCl₃ / H₂O | 80-100 | 15 | 73.5 | >99.8 (after purification) | google.com |

| Lewis Acid / Acetic Acid | 60-90 | 4-8 | ~80 | 99.5-99.8 | google.com |

| Y-type zeolite (Na/H) | 300 | 10 | 65 | Not specified | google.com |

Table 2: Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-Dimethyladamantane

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Br₂ / AlCl₃ | 1,2-dichloroethane | 15 | Not specified | 92 | >99 |

Continuous-Flow Synthesis Techniques

The transition from traditional batch synthesis to continuous-flow methodologies offers significant advantages for the production of this compound, including enhanced safety, improved process control, and potential for higher yields and purity. While specific literature detailing the continuous-flow synthesis of this exact molecule is limited, the principles of flow chemistry can be applied to its known batch synthesis routes, primarily the free-radical chlorination of 1,3-dimethyladamantane.

A plausible continuous-flow setup would involve the precise mixing of a stream of 1,3-dimethyladamantane, dissolved in a suitable solvent like carbon tetrachloride, with a stream of a chlorinating agent. The reaction would occur within a heated or photochemically irradiated microreactor or a packed-bed reactor. The use of a photo microreactor, for instance, allows for efficient and uniform irradiation, which is crucial for initiating the free-radical chain reaction. researchgate.net

The key parameters in a continuous-flow process that can be meticulously controlled to optimize the synthesis of this compound include:

Residence Time: The time the reactants spend in the reactor can be precisely controlled by adjusting the flow rate and reactor volume. This is critical for maximizing the formation of the desired dichloro- product while minimizing over-chlorination to tri- or tetrachloroadamantane derivatives.

Temperature: The reaction temperature can be maintained with high precision in a flow reactor, ensuring consistent reaction rates and selectivity.

Molar Ratio of Reactants: The stoichiometry of 1,3-dimethyladamantane to the chlorinating agent can be accurately controlled by adjusting the relative flow rates of the reactant streams. This is vital for achieving the desired degree of chlorination.

In Situ Generation of Reagents: A significant advancement in greener chemistry involves the in situ generation of hazardous reagents like chlorine gas. researchgate.net A continuous-flow system can be designed where chlorine is generated in one module and immediately consumed in the subsequent reaction module, thereby avoiding the storage and transport of large quantities of toxic gas. researchgate.net

A conceptual continuous-flow process for the synthesis of this compound is presented in the table below, drawing parallels from established flow chlorination of other cyclic alkanes. researchgate.net

| Parameter | Continuous-Flow Process Detail | Rationale and Advantage |

| Reactant Streams | Stream A: 1,3-dimethyladamantane in a suitable solvent (e.g., CCl4). Stream B: Chlorinating agent (e.g., Cl2 gas or a precursor for in situ generation). | Precise stoichiometric control, enhanced mixing. |

| Reactor Type | Photo microreactor or packed-bed reactor. | Efficient light penetration for photochemical initiation, high surface area-to-volume ratio for improved heat and mass transfer. |

| Initiation | UV irradiation (e.g., using a black light). | Provides the energy for the homolytic cleavage of the chlorinating agent, initiating the free-radical chain reaction. researchgate.net |

| Residence Time | Optimized by adjusting flow rates (e.g., within minutes). | Fine-tunes the extent of chlorination to favor the formation of the dichloro- derivative. researchgate.net |

| Temperature | Controlled via an external thermostat. | Ensures consistent reaction kinetics and selectivity. |

| Quenching | Online quenching with a suitable reagent stream. | Immediately stops the reaction to prevent the formation of byproducts. |

| Purification | Potential for in-line purification modules. | Reduces manual handling and potential for exposure to hazardous materials. |

This approach not only offers a potentially more efficient and safer route to this compound but also aligns with the principles of process intensification.

Atom Economy and Green Chemistry Considerations in this compound Synthesis

Atom Economy:

The atom economy of a reaction is a measure of the efficiency with which atoms from the starting materials are incorporated into the final desired product. For the direct chlorination of 1,3-dimethyladamantane, the reaction can be represented as:

C₁₂H₂₀ + 2Cl₂ → C₁₂H₁₈Cl₂ + 2HCl

The theoretical atom economy for this reaction can be calculated as follows:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 1,3-Dimethyladamantane | C₁₂H₂₀ | 164.29 |

| Chlorine | Cl₂ | 70.90 |

| Products | ||

| This compound | C₁₂H₁₈Cl₂ | 233.18 |

| Hydrogen Chloride | HCl | 36.46 |

Calculation:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100%

Atom Economy = (233.18 / (164.29 + 2 * 70.90)) x 100%

Atom Economy = (233.18 / 306.09) x 100% ≈ 76.18%

While a 76.18% atom economy is theoretically acceptable, the practical efficiency is often lower due to the formation of byproducts, such as monochlorinated and polychlorinated adamantanes. masterorganicchemistry.comchemguide.co.uk The hydrogen chloride generated as a byproduct is a corrosive gas, which presents environmental and handling challenges.

Green Chemistry Considerations:

Beyond atom economy, a holistic green chemistry assessment of the synthesis of this compound involves several other key aspects:

Choice of Chlorinating Agent: Traditional methods often employ molecular chlorine (Cl₂), which is a toxic and hazardous gas. Alternative chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), can be considered, although they may introduce their own waste streams. The in situ generation of chlorine in a continuous-flow system represents a significantly greener approach by minimizing the risks associated with handling and storing large quantities of chlorine gas. researchgate.net

Solvent Selection: The use of chlorinated solvents like carbon tetrachloride (CCl₄), a common solvent for free-radical reactions, is a major environmental concern due to its toxicity and ozone-depleting potential. The exploration of greener solvents that are less toxic and more environmentally benign is a critical area for improvement.

Energy Consumption: Photochemical reactions require an energy input in the form of UV light. Optimizing the reactor design and light source efficiency in a continuous-flow setup can lead to reduced energy consumption compared to large-scale batch photoreactors.

Waste Minimization: The formation of byproducts, particularly over-chlorinated adamantanes and the HCl byproduct, contributes to the waste stream. The precise control offered by continuous-flow synthesis can improve selectivity and minimize the formation of unwanted side products. researchgate.net Furthermore, strategies for the capture and potential utilization of HCl could further enhance the green credentials of the process.

Safety: The inherent safety of a continuous-flow process, which utilizes small reactor volumes and minimizes the inventory of hazardous materials at any given time, is a significant advantage over traditional large-scale batch reactions, especially when dealing with toxic reagents like chlorine.

Reactivity and Mechanistic Investigations of 1,3 Dichloro 5,7 Dimethyladamantane

Reactions with Nitrating Agents

The reaction of 1,3-dichloro-5,7-dimethyladamantane with nitrating agents, such as fuming nitric acid, is not a simple substitution but rather a complex interplay of nitrolysis, oxidation, and skeletal rearrangement. nih.govresearchgate.net The specific products formed and their relative ratios are highly dependent on the reaction conditions, including temperature, reaction time, and the presence of additives like acetic anhydride (B1165640). nih.govresearchgate.net

Formation of Nitro-Substituted Adamantane (B196018) Derivatives (e.g., 1,3-Dimethyl-5-nitroadamantane)

One of the potential products from the reaction of this compound with a nitrating agent is 1,3-dimethyl-5-nitroadamantane (B196016). This transformation involves the replacement of the chloro groups with nitro groups, a process known as nitrolysis. The reaction proceeds through the cleavage of the carbon-chlorine bonds and the subsequent attack of the nitronium ion (NO₂⁺), the active electrophile in nitration reactions.

The synthesis of 1,3-dimethyl-5-nitroadamantane can also be achieved through the direct nitration of 1,3-dimethyladamantane (B135411) using a mixture of nitric acid and sulfuric acid. In this case, the sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion.

Regioselectivity and Stereochemical Control Influenced by Methyl Substituents

The methyl groups at the 5 and 7 positions of the adamantane cage play a crucial role in directing the regioselectivity of the nitration reaction. These electron-donating groups stabilize the tertiary carbocation intermediates formed at the bridgehead positions, thereby influencing where the incoming nitro group will attach. This directing effect is a key factor in the formation of specific isomers. The bulky nature of the adamantane structure itself also imposes steric constraints that influence the approach of the nitrating agent.

Analysis of Nitrolysis Pathways and C-Cl Bond Cleavage

The reaction of this compound with fuming nitric acid prominently features nitrolysis, which involves the cleavage of the C-Cl bonds. researchgate.net This process is competitive with other reaction pathways. The mechanism is thought to involve the formation of carbocation intermediates at the bridgehead positions previously occupied by the chlorine atoms. These carbocations are then attacked by nucleophiles present in the reaction mixture, including the nitrate (B79036) ion.

Competitive Oxidation Reactions and Strategies for Suppression (e.g., Acetic Anhydride Mediated Suppression)

A significant challenge in the nitration of this compound is the occurrence of competitive oxidation reactions, which can lead to the formation of undesired byproducts, including those with a 2-oxaadamantane structure. nih.gov The balance between nitrolysis and oxidation is a critical aspect of this reaction's mechanism.

The use of acetic anhydride has been shown to suppress the formation of these oxidation products. researchgate.net Acetic anhydride is believed to function by trapping reactive intermediates, such as the initially formed nitroxy derivatives, thereby preventing their further transformation into oxaadamantane structures. researchgate.net Changing reaction conditions, such as performing the reaction at room temperature without acetic anhydride, can favor the formation of the 2-oxaadamantane derivatives. nih.govresearchgate.net

Formation of Intermediate Nitroxy Derivatives (e.g., 3-Chloro-5,7-dimethyladamantan-1-yl Nitrate)

The reaction between this compound and fuming nitric acid proceeds through the formation of intermediate nitroxy derivatives. researchgate.net One such key intermediate is 3-chloro-5,7-dimethyladamantan-1-yl nitrate. researchgate.net This compound arises from the nitrolysis of one of the C-Cl bonds. Further reaction can lead to the formation of 5,7-dimethyladamantane-1,3-diyl dinitrate, where both chlorine atoms have been replaced by nitrate groups. researchgate.net These nitroxy derivatives are often transient and can be converted into other products under the reaction conditions. researchgate.net For instance, after just 10 minutes of reaction time, the majority of the product mixture can consist of these nitroxy derivatives. researchgate.net

Generation of 2-Oxaadamantane Derivatives

Under certain conditions, particularly in the absence of acetic anhydride, the reaction of this compound with fuming nitric acid leads to the formation of compounds with a 2-oxaadamantane skeleton. nih.govresearchgate.net The formation of these rearranged products is a notable feature of adamantane chemistry.

The reaction of this compound with fuming nitric acid at room temperature for 3 hours yields a mixture of products, with 2-oxaadamantane derivatives being significant components. nih.gov For example, a reaction can produce a mixture containing compounds 2 and 3 (2-oxaadamantane derivatives) and 4 in a ratio of 66.1:32.6:1.3. nih.gov Longer reaction times and heating can lead to further oxidation, yielding products like 1-chloromethyl-5,7-dimethyl-3-oxo-2-oxabicyclo[3.3.1]nonan-7-carbaldehyde. nih.gov The probable mechanism for the formation of these 2-oxaadamantane derivatives involves skeletal transformations initiated by the nitrolysis step. bohrium.com

Table of Reaction Products from this compound with Fuming Nitric Acid

| Starting Material | Reagent | Reaction Conditions | Products | Product Ratio | Reference |

|---|---|---|---|---|---|

| This compound | Fuming Nitric Acid | Room Temperature, 3 hours | Compound 2 , Compound 3 , Compound 4 | 66.1 : 32.6 : 1.3 | nih.gov |

| This compound | Fuming Nitric Acid | Room Temperature, 10 minutes | 2-Oxaadamantanes (2 , 3 , 4 ), Nitroxy Derivatives | 9.3 : 4.8 : 0.6 (Oxaadamantanes), 85.3% (Nitroxy derivatives) | researchgate.net |

| This compound | Fuming Nitric Acid | Room Temperature, 4 days, then reflux | 1-Chloromethyl-5,7-dimethyl-3-oxo-2-oxabicyclo[3.3.1]nonan-7-carbaldehyde | - | nih.gov |

Nucleophilic Substitution Reactions Involving Chlorine Displacement

The tertiary bridgehead positions of the adamantane cage in this compound are sterically hindered, yet the chlorine atoms can be displaced by nucleophiles under certain conditions. These reactions are of significant interest, particularly in the synthesis of pharmacologically active compounds.

A notable application of nucleophilic substitution on a related compound, 1-chloro-3,5-dimethyladamantane (B123684), is in the synthesis of Memantine (B1676192) hydrochloride, a drug used for the treatment of Alzheimer's disease. google.com In a key step, the chloro group is displaced by an amino-group precursor. A patented method describes the reaction of 1-chloro-3,5-dimethyladamantane with formamide (B127407), which acts as the aminating agent, to produce the intermediate 1-formamido-3,5-dimethyladamantane. google.com This intermediate is then hydrolyzed to yield memantine. google.comnih.gov This process highlights a practical route for the functionalization of the adamantane core via nucleophilic displacement of a halogen. The reaction between formamide and 1-chloro-3,5-dimethyladamantane has been shown to proceed with high yield and purity, offering advantages in reaction time and temperature over other methods. google.com

Similarly, 1-bromo-3,5-dimethyladamantane (B142378) undergoes direct amination with urea (B33335) to form a memantine base, which is then converted to the hydrochloride salt. jmpm.vn While this example involves a bromo-derivative, it further illustrates the susceptibility of the halogen at the bridgehead position to nucleophilic attack.

The following table summarizes a key nucleophilic substitution reaction involving a closely related monochloro derivative:

| Reactant | Nucleophile/Reagent | Product | Conditions | Yield |

| 1-Chloro-3,5-dimethyladamantane | Formamide | 1-Formamido-3,5-dimethyladamantane | Heated to 150 °C for 8 hours | 95% |

Electrophilic Substitution Reactions on the Adamantane Core

Electrophilic substitution directly on the C-H bonds of the adamantane core is generally challenging due to their low reactivity. However, the presence of activating groups or the use of potent electrophiles can facilitate such transformations. For this compound, research has explored reactions with strong nitrating agents.

One study investigated the reaction of this compound with fuming nitric acid. This reaction proceeds via nitrolysis, where the chloro groups are substituted by nitro groups. This transformation is complex and can result in a mixture of products. The direct nitration of the parent 1,3-dimethyladamantane is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). This ion then attacks the electron-rich tertiary carbons of the adamantane framework. In the case of the dichloro-derivative, the reaction is further complicated by the electronic effects of the existing substituents.

The reaction of 1,3-dibromoadamantane (B19736) derivatives with fuming nitric acid has also been studied, leading to products with a 2-oxaadamantane skeleton rather than simple substitution. bohrium.com This indicates that the reaction pathway can be highly dependent on the nature of the halogen substituents and the reaction conditions.

Radical-Mediated Transformations and C-H Functionalization

The adamantane framework is susceptible to radical-mediated C-H functionalization, particularly at the bridgehead positions. While specific studies on this compound are limited, research on the closely related 1,3-dimethyladamantane provides significant insights into its likely reactivity.

Direct C-H alkylation of 1,3-dimethyladamantane has been achieved through peroxide-catalyzed reactions with alkenes. nih.gov For instance, reaction with ethylene (B1197577) initiated by di-tert-butyl peroxide (DTBP) yields 1-alkylated 3,5-dimethyladamantane products with high regioselectivity for the bridgehead position. nih.gov This suggests that a radical chain mechanism is operative, where an adamantyl radical adds to the alkene. nih.gov It is expected that this compound would exhibit similar reactivity at its unsubstituted bridgehead C-H bonds.

Photochemical methods have also been employed for the C-H functionalization of adamantanes. nih.gov These reactions often involve hydrogen atom transfer (HAT) from the adamantane to a photochemically generated radical, followed by further reaction of the resulting adamantyl radical. Catalyst-controlled C-H functionalization using selective H-atom transfer has been developed, demonstrating excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes in polyfunctional molecules. chemrxiv.org

The following table outlines a representative radical-mediated C-H functionalization of the parent 1,3-dimethyladamantane:

| Reactant | Reagent | Initiator/Catalyst | Product | Yield |

| 1,3-Dimethyladamantane | Ethylene | Di-tert-butyl peroxide (DTBP) | 1-Ethyl-3,5-dimethyladamantane and telomeric products | 22.5% (total alkylated products) |

Reactions with Organometallic Reagents (e.g., Sodium-Potassium Alloy for Dehydroadamantane Formation)

Reactions of dihaloadamantanes with organometallic reagents can lead to highly strained and reactive intermediates, such as dehydroadamantanes. The formation of 1,3-dehydro-5,7-dimethyladamantane is a key transformation that opens pathways to a variety of functionalized adamantane derivatives. nih.gov This strained intermediate can be generated from 1,3-dihalo-5,7-dimethyladamantanes through reduction with alkali metals.

While the specific reaction of this compound with a sodium-potassium alloy is not extensively detailed in the available literature, the synthesis of 1,3-dehydro-5,7-dimethyladamantane is a well-established method. nih.gov This reactive intermediate readily undergoes reactions with various nucleophiles and electrophiles. For example, it reacts with phenylacetic acid ethyl ester to afford ethyl (±)-2-(3,5-dimethyladamantan-1-yl)-2-phenylacetate in high yield. nih.gov This adamantylation reaction proceeds at the α-position to the carbonyl group. nih.gov

The generation of dehydroadamantanes from dihalo precursors is a powerful strategy for the introduction of substituents at the bridgehead positions of the adamantane core, providing access to compounds that may not be readily available through other synthetic routes.

Intermolecular and Intramolecular Rearrangements

The rigid cage structure of adamantane can undergo rearrangements under specific conditions, often catalyzed by Lewis acids or superacids. These rearrangements can lead to more stable isomers or to the formation of different polycyclic structures.

For 1,3-dihaloadamantane derivatives, rearrangements can be induced by strong acids. For example, the reaction of 1,3-dibromo-5,7-dimethyladamantane (B3180625) with fuming nitric acid results in a mixture of products featuring a 2-oxaadamantane skeleton. bohrium.com This indicates that the reaction proceeds through a complex mechanism involving intramolecular rearrangement rather than simple substitution. A preparative procedure has been developed for the synthesis of 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol from 1,3-dibromo-5,7-dimethyladamantane under these conditions. bohrium.com

Lewis acid-catalyzed rearrangements are a general feature of adamantane chemistry. researchgate.netresearchgate.net While specific studies detailing the rearrangement of this compound are not prominent, it is plausible that under strong Lewis acid catalysis, it could undergo skeletal rearrangements or disproportionation, similar to other substituted adamantanes. The stability of the adamantane core, however, often requires harsh conditions to induce such transformations.

Derivatization and Structural Modification of 1,3 Dichloro 5,7 Dimethyladamantane

Synthesis of Polyfunctionalized Adamantane (B196018) Analogues

The presence of two chlorine atoms at the bridgehead positions of 1,3-dichloro-5,7-dimethyladamantane provides reactive sites for the introduction of a diverse array of functional groups. One notable pathway to polyfunctionalization involves the reaction with fuming nitric acid. This reaction, when performed at room temperature, yields a mixture of products, demonstrating the versatility of this starting material for creating complex adamantane architectures.

The treatment of this compound with fuming nitric acid in methylene (B1212753) chloride leads to a mixture of polyfunctionalized compounds. After a three-hour reaction time, the primary products are 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol and anti-4-chloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, along with a smaller amount of anti,anti-4,10-dichloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol. This reaction highlights a method for introducing hydroxyl, chloromethyl, and additional chloro functionalities onto the adamantane core, while also inducing a rearrangement to an oxaadamantane structure.

Furthermore, under different conditions, the reaction of 1,3-dichloroadamantane (B103686) with fuming nitric acid can lead to the formation of 3-chloroadamantan-1-yl nitrate (B79036) and adamantane-1,3-diyl dinitrate, suggesting that similar nitrolysis reactions could be a viable route to nitrate-substituted derivatives of 5,7-dimethyladamantane.

Pathways to 2-Oxaadamantane Architectures

The transformation of the carbocyclic adamantane cage into a heterocyclic system significantly alters its properties. A key pathway to 2-oxaadamantane architectures commences from this compound.

The reaction of this compound with fuming nitric acid at room temperature directly yields a mixture of 2-oxaadamantane derivatives. researchgate.net The reaction, when stirred for three hours, produces a product mixture containing 66.1% 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, 32.6% anti-4-chloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, and 1.3% anti,anti-4,10-dichloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol. researchgate.net These major products can be isolated in their pure forms using flash chromatography. researchgate.net This transformation involves a complex sequence of reactions including rearrangement of the adamantane skeleton to incorporate an oxygen atom into the cage structure.

Table 1: Products from the Reaction of this compound with Fuming Nitric Acid

| Product Name | Percentage in Mixture |

| 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol | 66.1% |

| anti-4-Chloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol | 32.6% |

| anti,anti-4,10-dichloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol | 1.3% |

Data sourced from GLC analysis of the reaction mixture. researchgate.net

Generation and Reactivity of Dehydroadamantane Intermediates

A significant aspect of adamantane chemistry is the formation of highly strained and reactive dehydroadamantane intermediates. These species serve as powerful synthons for the introduction of substituents at the bridgehead positions. 1,3-Dehydro-5,7-dimethyladamantane can be generated from precursors like 1,3-dihalo-5,7-dimethyladamantanes and exhibits notable reactivity.

The reaction of 1,3-dehydro-5,7-dimethyladamantane with phenylacetic acid ethyl ester demonstrates its utility in forming carbon-carbon bonds at the adamantane bridgehead. This reaction, conducted at 55–60 °C, results in the adamantylation of the phenylacetic acid ethyl ester at the α-position, yielding (±)-2-(3,5-dimethyladamantane-1-yl)-2-phenylacetic acid ethyl ester with an 85% yield. This indicates a facile pathway for attaching bulky substituted alkyl groups to the adamantane core.

Preparation of Acetamido and Amino-Substituted Derivatives (e.g., 1-Acetamido-3,5-dimethyladamantane)

Amino-substituted adamantanes are a crucial class of compounds, with some exhibiting significant biological activity. The synthesis of these derivatives can be achieved from halogenated adamantanes through a multi-step process. A direct route from a chloro-substituted adamantane to an acetamido derivative provides a valuable synthetic tool.

A patented method describes the synthesis of 1-formamido-3,5-dimethyladamantane starting from 1-chloro-3,5-dimethyladamantane (B123684). researchgate.net In this process, 1-chloro-3,5-dimethyladamantane is heated with formamide (B127407) at 150 °C for 8 hours. researchgate.net This reaction yields 1-formamido-3,5-dimethyladamantane in 95% yield with a purity of 99.7% as determined by gas chromatography. researchgate.net The resulting formamide can then be hydrolyzed under acidic conditions to yield the corresponding primary amine, 1-amino-3,5-dimethyladamantane.

While the direct conversion of this compound to a diacetamido or diamino derivative is not explicitly detailed, the successful monosubstitution reaction on a similar substrate suggests a plausible pathway. The Ritter reaction, which involves the reaction of a carbocation with a nitrile, is a general method for preparing N-alkyl amides. jlu.edu.cnnih.gov It is conceivable that under appropriate conditions, this compound could undergo a sequential Ritter reaction with acetonitrile (B52724) in the presence of a strong acid to yield 1,3-diacetamido-5,7-dimethyladamantane. This would then be followed by hydrolysis to produce 1,3-diamino-5,7-dimethyladamantane.

Design and Synthesis of Spiroadamantane Derivatives

Spiroadamantane derivatives, where one of the adamantane carbons is a spiro center for another ring system, represent a class of compounds with unique three-dimensional structures and potential applications in medicinal chemistry. A common strategy for the synthesis of spiroadamantanes involves the condensation of an adamantanone with a bifunctional reagent.

While direct synthesis from this compound is not prominently reported, a logical synthetic route would involve its conversion to 5,7-dimethyladamantan-2-one. This ketone can then serve as a precursor for various spirocyclic compounds. For instance, the condensation of adamantanone with 1,2-ethanedithiol (B43112) or 2-mercaptoethanol (B42355) can yield spiro[adamantane-2,2'-dithiolane] and spiro[adamantane-2,2'-oxathiolane], respectively. researchgate.net Similarly, reaction with β-amino carboxamides can lead to the formation of novel spiro[N-heterocyclic-adamantanes]. researchgate.net Another example is the synthesis of 3-spiro[adamantane-2,3'-isoquinolines]. researchgate.net

Comparative Analysis of Reactivity and Stability Across Related Adamantane Analogues

The reactivity and stability of this compound can be understood by comparing it with other halogenated and functionalized adamantane analogues. The nature of the substituent at the bridgehead position significantly influences the properties of the adamantane core.

The stability of the C-X bond (where X is a halogen) at the bridgehead position of adamantane is a key factor in its reactivity. The molecular polarizability of the adamantane derivative increases with the size of the halogen atom, following the trend F < Cl < Br < I. researchgate.net This increased polarizability in bromo and iodo derivatives can lead to weaker C-X bonds and consequently, higher reactivity in nucleophilic substitution reactions compared to their chloro analogue.

The introduction of boron into the adamantane cage has been shown to progressively destabilize the molecular framework as the boron content increases. nih.gov This suggests that the all-carbon framework of this compound is inherently more stable than its boranated counterparts.

Advanced Characterization and Analytical Techniques in 1,3 Dichloro 5,7 Dimethyladamantane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For 1,3-Dichloro-5,7-dimethyladamantane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, confirming the substitution pattern and stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the adamantane (B196018) cage and the methyl groups. The chemical shifts of the cage protons are influenced by the presence of the electronegative chlorine atoms and the methyl groups. Protons closer to the chlorine atoms will experience a deshielding effect, causing their signals to appear at a lower field (higher ppm value). Conversely, the methyl protons will appear as sharp singlets at a higher field. The integration of the signals will correspond to the number of protons of each type, and the multiplicity of the signals (singlet, doublet, etc.) will provide information about the neighboring protons.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms bonded to the chlorine atoms (C-Cl) will be significantly deshielded and appear at a low field. The quaternary carbons of the adamantane cage and the methyl carbons will also have characteristic chemical shifts. The symmetry of the molecule will be reflected in the number of signals observed in the ¹³C NMR spectrum.

| Assignment | Predicted ¹³C Chemical Shift (ppm) |

| C-Cl | 65-75 |

| Quaternary C | 30-40 |

| CH | 35-45 |

| CH₂ | 40-50 |

| CH₃ | 25-35 |

Note: The chemical shift values are predicted ranges and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., ¹H-¹³C HSQC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed. The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the chemical shifts of directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the connectivity within the molecule and solidifying the structural elucidation.

X-ray Crystallography for Unambiguous Solid-State Structural Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unequivocal determination of the molecule's three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of this compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the adamantane cage's geometry and the specific placement of the chloro and methyl substituents. The resulting crystal structure serves as the ultimate proof of the compound's molecular architecture.

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for assessing the purity of the final product. Gas-Liquid Chromatography is a particularly suitable method for the analysis of volatile compounds like this compound.

Gas-Liquid Chromatography (GLC) for Reaction Monitoring and Product Ratios

The synthesis of this compound can be effectively monitored using Gas-Liquid Chromatography (GLC). In a study detailing the reaction of this compound with fuming nitric acid, GLC was utilized to analyze the reaction mixture over time. This allowed for the identification of the starting material, intermediates, and final products, providing valuable insights into the reaction kinetics and mechanism.

Flash Chromatography for Isolation of Pure Compounds

Flash chromatography is a crucial purification technique in the synthesis of adamantane derivatives, enabling rapid and efficient separation of the desired product from reaction byproducts and unreacted starting materials. In the context of this compound, which is a non-polar compound, normal-phase flash chromatography is typically employed. The separation relies on the differential adsorption of the components of a mixture onto a stationary phase, such as silica (B1680970) gel, and their elution with a mobile phase of appropriate polarity.

For adamantane derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to fine-tune the separation. The choice of the solvent system is critical for achieving good resolution. For instance, in the synthesis of various adamantane derivatives, a mobile phase of chloroform-ethanol (10:1, v/v) has been utilized. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC), often with visualization under UV light at 254 nm. mdpi.com

Table 1: Illustrative Flash Chromatography Parameters for Adamantane Derivative Purification

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | The solvent or solvent mixture that elutes the compounds. | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10) |

| Elution Mode | The method of applying the mobile phase. | Gradient or Isocratic |

| Detection | The method for visualizing the separated compounds. | UV (254 nm), Potassium Permanganate stain |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. It provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. The molecular weight of this compound (C₁₂H₁₈Cl₂) is 232.17 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern of this compound is expected to be dominated by the loss of the chlorine and methyl substituents, as well as the cleavage of the adamantane cage itself. For comparison, the mass spectrum of the parent 1,3-dimethyladamantane (B135411) shows a molecular ion peak and fragmentation corresponding to the loss of methyl groups. sigmaaldrich.com The mass spectrum of 1,3-dichloroadamantane (B103686) also provides insight into the expected fragmentation, with characteristic peaks corresponding to the loss of one and two chlorine atoms. nist.gov A study on (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid ethyl ester showed a prominent fragment corresponding to the dimethyladamantyl cation [(CH₃)₂-Ad]⁺ at m/z 163. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₂H₁₈Cl₂)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |

| 232/234/236 | [M]⁺ | [C₁₂H₁₈Cl₂]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 197/199 | [M - Cl]⁺ | [C₁₂H₁₈Cl]⁺ | Loss of one chlorine atom. |

| 181/183 | [M - Cl - CH₃]⁺ | [C₁₁H₁₅Cl]⁺ | Subsequent loss of a methyl group. |

| 162 | [M - 2Cl]⁺ | [C₁₂H₁₈]⁺ | Loss of both chlorine atoms. |

| 147 | [M - 2Cl - CH₃]⁺ | [C₁₁H₁₅]⁺ | Loss of both chlorine atoms and one methyl group. |

| 135 | [C₁₀H₁₅]⁺ | [C₁₀H₁₅]⁺ | Adamantyl cation fragment. |

Spectroscopic Techniques for In-Situ Reaction Monitoring (e.g., In-situ IR Spectroscopy)

In-situ infrared (IR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. nih.gov It allows for the tracking of reactant consumption and product formation by observing changes in the characteristic vibrational frequencies of functional groups. nih.gov For the synthesis of this compound, which could, for example, involve the chlorination of 1,3-dimethyladamantane, in-situ IR spectroscopy would be highly valuable.

The adamantane cage has characteristic C-H stretching and bending vibrations. differ.nl During a chlorination reaction, the appearance and growth of absorption bands corresponding to the C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region) would indicate the progress of the reaction. Simultaneously, changes in the fingerprint region of the spectrum (below 1500 cm⁻¹) would reflect the substitution pattern on the adamantane core. This technique provides kinetic data and insights into the reaction mechanism without the need for sampling and offline analysis. researchgate.net

Table 3: Key Infrared Spectroscopy Frequencies for Monitoring Adamantane Chlorination

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Reaction Monitoring |

| 2850-2950 | C-H stretch | Decrease indicates consumption of the starting alkane. |

| 1450-1470 | CH₂ scissoring | Changes in this region can indicate substitution on the cage. |

| 1300-1400 | C-H bend | Changes reflect modification of the adamantane skeleton. |

| 800-600 | C-Cl stretch | Appearance and increase in intensity signal the formation of the chlorinated product. |

Thermogravimetric Analysis for Thermal Stability Studies (indirect, general adamantane derivatives)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of materials. For adamantane derivatives, TGA can provide information on sublimation and decomposition temperatures. Adamantane itself is known to sublime before it melts.

For this compound, a TGA experiment would reveal its volatility and decomposition profile. The onset temperature of mass loss would indicate the beginning of either sublimation or decomposition. The presence of chlorine atoms can affect the thermal stability compared to the parent hydrocarbon. A study on dichloro(L-histidine)copper(II) demonstrated its thermal stability up to 460 K, followed by a phase transition and subsequent decomposition. researchgate.net While this is a different class of compound, it highlights the utility of TGA in assessing the stability of chlorinated molecules. For a halogenated adamantane, one might expect a multi-step decomposition process, potentially involving the sequential loss of the chloro and methyl groups before the breakdown of the adamantane cage. The analysis of the residue, if any, can also provide information about the decomposition pathway.

Table 4: Expected Events in Thermogravimetric Analysis of a Halogenated Adamantane Derivative

| Temperature Range | Event | Expected Mass Loss | Atmosphere |

| 100-250 °C | Sublimation | Variable | Inert (N₂) or Oxidative (Air) |

| 250-400 °C | Decomposition Step 1 | Loss of Halogen (e.g., as HCl or Cl₂) | Inert (N₂) or Oxidative (Air) |

| >400 °C | Decomposition Step 2 | Fragmentation of the adamantane cage | Inert (N₂) or Oxidative (Air) |

Computational and Theoretical Chemistry of 1,3 Dichloro 5,7 Dimethyladamantane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or a simplified form of it) to determine molecular orbitals, energy levels, and electron density distribution.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is particularly useful for analyzing halogenated hydrocarbons like 1,3-dichloro-5,7-dimethyladamantane.

DFT studies can elucidate several key properties:

Electronic Structure: The substitution of the adamantane (B196018) cage with two chlorine atoms and two methyl groups significantly alters the electronic landscape. The electronegative chlorine atoms withdraw electron density, creating localized regions of positive electrostatic potential, particularly at the bridgehead carbons (C1 and C3). This polarization is crucial for predicting sites susceptible to nucleophilic attack.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. For halogenated compounds, the halogen atoms often play a vital role in stabilizing the LUMO. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.govsemanticscholar.org DFT calculations can precisely quantify these orbital energies and the resulting energy gap.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MESP would show negative potential around the chlorine atoms and positive potential near the bridgehead carbons and hydrogen atoms, guiding the understanding of non-covalent interactions and reaction pathways. nih.gov

While specific DFT studies on this compound are not prevalent in published literature, data from related halogenated adamantanes and other organic molecules allow for the estimation of its electronic properties.

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on typical results for similar halogenated hydrocarbons and are for illustrative purposes.)

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and electronic stability; a larger gap suggests higher stability. nih.gov |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule resulting from the C-Cl and C-CH3 bonds. |

| Electron Affinity | ~1.1 eV | Energy released when an electron is added; indicates the propensity to form an anion. |

| Ionization Potential | ~7.5 eV | Energy required to remove an electron; indicates the propensity to form a cation. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. nih.govnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical route to achieving high accuracy, although at a significantly greater computational expense than DFT.

For a molecule like this compound, ab initio calculations would be employed to:

Provide benchmark energies and geometries against which less computationally expensive methods like DFT and molecular mechanics can be compared.

Accurately model electron correlation effects, which are crucial for describing weak interactions and for systems where DFT might be less reliable.

Investigate excited electronic states and simulate spectroscopic properties with high fidelity. researchgate.net

While no specific ab initio studies focused solely on this compound are readily available, the methods are a cornerstone of computational chemistry, used to validate and parameterize other models applied to polycyclic hydrocarbons and their derivatives. rsc.org

Molecular Modeling and Conformer Analysis

Molecular modeling encompasses a broader range of computational techniques, including those based on classical mechanics, to predict and visualize the three-dimensional structures and dynamics of molecules.

Molecular Mechanics (MM) treats molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a force field—a set of parameters that define the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions.

MM simulations are particularly well-suited for:

Energy Minimization: Finding the lowest energy three-dimensional structure of the molecule. For adamantane derivatives, this confirms the highly stable, strain-free cage structure.

Studying Large Systems: Due to their computational efficiency, MM methods are used to study the interactions of molecules like this compound within a larger environment, such as a solvent or a biological receptor. nih.gov

Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data.

The adamantane cage is exceptionally rigid, so its primary contribution to molecular modeling is as a sterically bulky and conformationally locked scaffold. nih.govyoutube.com

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For flexible molecules like open-chain alkanes or even cyclohexane (B81311), this analysis is complex, involving multiple chair, boat, and twist-boat forms. pressbooks.pub

However, the adamantane core is a rigid, fused system of three cyclohexane rings locked in the stable chair conformation. youtube.com Therefore, this compound does not possess multiple conformers that can interconvert via bond rotation. The positions of the chloro and methyl substituents are fixed relative to the carbon skeleton. A conformational search for this molecule would invariably converge on a single, well-defined, low-energy structure. The main purpose of such a calculation would be to obtain an accurate, optimized geometry, including precise bond lengths and angles.

Table 2: Representative Calculated Geometric Parameters for this compound (Note: These values are typical for adamantane structures and are for illustrative purposes.)

| Parameter | Atom(s) | Representative Value |

| Bond Length | C-Cl (bridgehead) | 1.79 Å |

| Bond Length | C-C (bridgehead-methylene) | 1.54 Å |

| Bond Length | C-H | 1.10 Å |

| Bond Length | C-C (in methyl group) | 1.53 Å |

| Bond Angle | Cl-C-C | 109.2° |

| Bond Angle | C-C-C (within cage) | ~109.5° |

| Torsional Angle | C-C-C-C (within cage) | ~60° (Staggered) |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. aip.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, computational methods could be used to elucidate mechanisms such as:

Nucleophilic Substitution: Adamantanes can undergo substitution reactions at the bridgehead positions. A computational study could model the approach of a nucleophile, the formation of a carbocation intermediate (if the mechanism is SN1-like), and the departure of the chloride leaving group. The stability of the adamantyl cation intermediate is a key factor that can be precisely calculated. rsc.org

Radical Reactions: The mechanism of radical halogenation or other functionalizations could be explored by calculating the energies of various radical intermediates and the transition states connecting them.

Rearrangements: Although the adamantane cage is very stable, under strongly acidic conditions, rearrangements can occur. Computational studies can map the complex potential energy surfaces of these rearrangements, which often involve carbocationic intermediates. acs.org

These computational approaches allow for the investigation of highly reactive or short-lived species that are difficult to observe experimentally, providing a complete picture of the reaction mechanism. researchgate.netacs.org

Applications of 1,3 Dichloro 5,7 Dimethyladamantane in Advanced Materials and Nanotechnology

Role as a Key Synthetic Intermediate in Polymer Chemistry

The presence of two reactive chlorine atoms on the adamantane (B196018) cage makes 1,3-dichloro-5,7-dimethyladamantane a valuable precursor in polymer synthesis. These chloro groups can undergo nucleophilic substitution reactions, positioning the molecule as a key intermediate for creating polymers with unique architectures and enhanced physical properties.

This compound is well-suited to act as a monomer in polycondensation reactions. melscience.comtaylorandfrancis.com Polycondensation is a process where bifunctional or polyfunctional monomers react to form a polymer, typically with the elimination of a small molecule like water or hydrogen chloride. taylorandfrancis.comyoutube.com In this case, the two chloro groups serve as the functional sites.

By reacting this compound with a variety of co-monomers, a range of high-performance polymers can be synthesized. For example:

Polyethers: Reaction with a difunctional alcohol (a diol) or bisphenol under basic conditions would yield a polyether, with the adamantane cage integrated into the polymer backbone.

Polyamines: Reaction with a diamine would result in a polyamine structure.

Polyesters: While less direct, the chloro groups could be converted to carboxylic acid or alcohol functionalities, which could then be used in polyester (B1180765) synthesis.

The incorporation of the bulky, rigid adamantane unit into the polymer chain is known to impart desirable properties, such as high thermal stability. For instance, adamantyl-substituted poly(m-phenylene) has been shown to have a high degree of polymerization and thermal stability, with decomposition occurring only at temperatures around 350°C. researchgate.net

| Potential Co-monomer | Resulting Polymer Type | Linkage Formed |

| Ethylene (B1197577) Glycol | Polyether | Ether (-O-) |

| 1,6-Hexanediamine | Polyamine | Amine (-NH-) |

| Bisphenol A | Polyether | Ether (-O-) |

This table illustrates potential polycondensation reactions involving this compound as a monomer.

Beyond creating linear polymers, this compound can be used to introduce specific functionalities and complex architectures into polymer backbones. Its rigid structure can be leveraged to control the spacing and orientation of functional groups, leading to materials with precisely engineered properties.

The adamantane moiety itself enhances the performance characteristics of polymers. Its bulkiness disrupts chain packing, which can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. researchgate.net Furthermore, the saturated hydrocarbon nature of the cage provides chemical resistance and low dielectric constants, making such polymers attractive for microelectronics and specialized coatings. The adamantane structure is a non-conducting, rigid framework that can serve as a scaffold for connecting other functional units. nih.gov

Integration into Nanostructured Systems and Diamondoid Assemblies

Diamondoids, the molecular class to which adamantane belongs, are considered ideal molecular building blocks (MBBs) for bottom-up nanotechnology. researchgate.netarxiv.orgresearchgate.net Their precise size, rigid geometry, and chemical stability allow for the construction of complex nanostructures with predetermined properties. nih.gov this compound, as a bifunctional diamondoid, is a prime candidate for creating larger, covalently bonded nanostructured systems.

The encapsulation and self-assembly of molecules within carbon nanotubes (CNTs) can lead to novel one-dimensional materials with unique electronic and physical properties. Research has shown that functionalized diamondoids can be designed to spontaneously align within CNTs. For example, 1,6-bis(hydroxymethyl)diamantane forms a dense, one-dimensional network inside double-walled carbon nanotubes through hydrogen bonding. uni-giessen.de

While this compound itself cannot form hydrogen bonds, it serves as a synthetic precursor to derivatives that can. It can be converted to 5,7-dimethyladamantane-1,3-diol (B145640) or 5,7-dimethyladamantane-1,3-dicarboxylic acid. These derivatives, featuring hydrogen-bonding functional groups at the precise 1 and 3 positions, could be designed to self-assemble into ordered chains within the confined space of a carbon nanotube, analogous to the diamantane-diol example.

The "bottom-up" approach to nanotechnology relies on using well-defined molecules to construct larger, more complex systems. researchgate.net Diamondoids are excellent candidates for this approach due to their diamond-like structure, offering rigidity and thermal stability. arxiv.orgnih.gov

This compound acts as a rigid, bifunctional linker. The two chloro groups provide specific connection points for building larger, predictable nanostructures. By reacting it with other molecular building blocks, it is possible to create:

Molecular Rods: Linking multiple units in a linear fashion.

Tetrahedral Scaffolds: Using the adamantane core as a central node to build three-dimensional structures.

Porous Materials: Creating rigid, porous networks (covalent organic frameworks) where the adamantane unit serves as a strut, creating permanent voids of a specific size.

The ability to functionalize the adamantane cage at specific bridgehead positions allows for precise control over the final geometry of the assembled nanostructure. nih.govarxiv.org

Utilization in Catalyst Design and Development

The adamantane scaffold is frequently used to create bulky ligands for organometallic catalysts. nih.gov The steric and electronic properties of ligands are crucial for controlling the activity and selectivity of a metal catalyst. sinocompound.com The large, rigid structure of the adamantyl group can create a specific steric environment around the metal center, influencing which substrates can bind and how they react.

This compound is an ideal precursor for synthesizing bidentate (two-toothed) ligands. The two chloro groups can be substituted with coordinating groups, such as phosphines (e.g., -PPh₂), to create a chelating ligand.

Synthesis Pathway for a Bidentate Adamantyl Ligand: this compound + 2 LiPPh₂ → 1,3-bis(diphenylphosphino)-5,7-dimethyladamantane + 2 LiCl

The resulting bidentate phosphine (B1218219) ligand would have a fixed "bite angle" determined by the rigid adamantane backbone. This geometric constraint is highly valuable in catalysis, as it can enforce a specific coordination geometry on the metal center, leading to high selectivity in reactions like cross-coupling, hydrogenation, or hydroformylation. The bulky adamantyl framework has been shown to be a promising motif for improving catalytic reactions for industrial scale-up. sinocompound.com

| Catalyst Component | Function Provided by Adamantane | Reference Application |

| Ligand Backbone | Rigid scaffold, controlled bite angle | Cross-coupling reactions sinocompound.com |

| Steric Bulk | Influences substrate access and selectivity | Olefin metathesis, Diels-Alder reactions nih.gov |

| Precursor | Bifunctional starting material for ligand synthesis | Synthesis of bidentate phosphine ligands |

This table summarizes the roles of adamantane derivatives in catalyst design.

Contribution to Adamantane-Based Molecular Materials Science

The adamantane moiety is a highly desirable building block in materials science due to its exceptional thermal stability, chemical resistance, and well-defined three-dimensional structure. mdpi.com The incorporation of adamantane units into polymers and other molecular materials can impart these favorable properties to the resulting product.

The presence of two chlorine atoms at the bridgehead positions of this compound offers reactive sites for further chemical modifications. These chloro groups can potentially be substituted to introduce other functional groups or to serve as polymerization points. For instance, adamantane derivatives are used in the synthesis of microporous organic polymers. mdpi.com The rigid and bulky nature of the adamantane cage can prevent efficient packing of polymer chains, leading to materials with high free volume and porosity, which are desirable for applications in gas storage and separation.

Furthermore, the introduction of adamantane into polymer backbones can significantly enhance the thermal properties of the material, such as the glass transition temperature. While research has been conducted on polymers containing adamantane, specific studies detailing the incorporation of this compound are not widely documented. However, the principles established with other functionalized adamantanes suggest that this compound could serve as a valuable monomer or cross-linking agent in the creation of high-performance polymers with tailored properties. For example, adamantane derivatives have been explored for creating functional polymers for applications like drug delivery and smart materials. nih.govgoogle.com The dichlorinated nature of this specific compound could allow for the synthesis of linear polymers or cross-linked networks with unique thermal and mechanical characteristics.

A related compound, 1,3-dichloro-5,7-dimethyltricyclo[3.3.1.13,7]decane, has been noted as a raw material for the synthesis of various pesticides, surfactants, and polymer monomers, indicating the potential of this class of compounds in industrial chemical synthesis. easechem.com

Table of Physicochemical Properties of Related Adamantane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL at 25 °C) | Refractive Index (n20/D) |

| 1,3-Dimethyladamantane (B135411) | C₁₂H₂₀ | 164.29 | Liquid | 0.886 | 1.478 |

| 1-Chloro-3,5-dimethyladamantane (B123684) | C₁₂H₁₉Cl | 198.73 | Liquid | 1.0175 | 1.4962 |

| This compound | C₁₂H₁₈Cl₂ | 233.18 | Not Available | Not Available | Not Available |

| 1,3-Dichloroadamantane (B103686) | C₁₀H₁₄Cl₂ | 205.124 | Not Available | Not Available | Not Available |

Future Directions and Emerging Research Avenues for 1,3 Dichloro 5,7 Dimethyladamantane

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of functionalized adamantanes often relies on methods that are resource-intensive and generate significant waste. Future research will prioritize the development of greener and more atom-economical pathways to 1,3-Dichloro-5,7-dimethyladamantane and its precursors.

Current methods for dichlorinating adamantanes can be harsh. For instance, chlorination of 1,3-dimethyladamantane (B135411) with traditional reagents can lead to mixtures of products. researchgate.net A forward-looking approach involves the direct, selective C-H functionalization of the 1,3-dimethyladamantane core. Methodologies like photoredox catalysis, which uses visible light to activate specific C-H bonds, could offer a highly selective and milder alternative to traditional halogenation. nih.govnih.gov This approach could potentially allow for the direct conversion of 1,3-dimethyladamantane to the desired dichloro product with minimal byproducts. nih.gov

Another sustainable avenue is electrochemical synthesis. Electrochemical chlorination, using a simple chloride source like dichloromethane (B109758) as both the solvent and chlorine source, can avoid harsh chemical oxidants. rsc.org Developing a process for the selective dichlorination of 1,3-dimethyladamantane at the 5 and 7 positions using electrochemistry would represent a significant advance in sustainable manufacturing.

Below is a comparative table of potential synthetic strategies.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Traditional Halogenation | Established methodology | Low selectivity, harsh reagents, waste generation |

| Photoredox C-H Chlorination | High selectivity, mild conditions, light as a traceless reagent | Catalyst cost, scalability, quantum yield optimization |

| Electrochemical Synthesis | Avoids chemical oxidants, high atom economy, scalable | Substrate compatibility, electrode passivation, precise potential control |

| Catalytic C-H Activation | Direct functionalization, potential for high selectivity | Catalyst development, functional group tolerance |

Exploration of Novel and Unprecedented Reaction Pathways

The two chlorine atoms in this compound are gateways to a vast array of chemical transformations. While nucleophilic substitution is a known pathway, future research will delve into more sophisticated and unprecedented reactions.

Cross-Coupling Reactions: The C-Cl bonds are prime candidates for modern cross-coupling reactions. Palladium- or nickel-catalyzed reactions like Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (using amines) could be employed to forge new carbon-carbon and carbon-nitrogen bonds at the bridgehead positions. youtube.comnih.govyoutube.com This would allow for the direct attachment of aryl, alkyl, and amino groups, creating a library of novel 1,3-disubstituted-5,7-dimethyladamantane derivatives. Iron-catalyzed cross-coupling offers a more economical and less toxic alternative that is also ripe for exploration. nih.gov

Photoredox-Mediated Reactions: Beyond synthesis, photoredox catalysis can be used to activate the C-Cl bonds for novel transformations. princeton.edusigmaaldrich.comcaltech.edu For example, single-electron transfer (SET) to the C-Cl bond could generate an adamantyl radical, which could then participate in a variety of bond-forming reactions, including additions to alkenes or coupling with other radical species. This opens up reaction pathways not accessible through traditional ionic chemistry.

Transformations of Dichloromethyl Adamantanes: Research on related compounds like 1-(dichloromethyl)adamantane has shown that the adamantane (B196018) cage can undergo functionalization at other bridgehead positions while leaving the chlorinated group intact. bohrium.com Applying these conditions (e.g., nitroxylation) to this compound could lead to tri- or tetra-functionalized adamantanes with a mix of chloro and other functional groups, creating highly complex and versatile building blocks.

Rational Design of New Adamantane-Based Architectures with Tailored Properties

The rigidity and defined geometry of the this compound core make it an ideal scaffold for constructing larger, well-defined molecular architectures.

Polymers: Incorporating the adamantane cage into polymers is known to enhance their thermal stability, glass transition temperature (Tg), and solubility. usm.edu The dichloro functionality of the target molecule allows it to be used as a monomer in polymerization reactions. For example, it could be reacted with di-nucleophiles to create novel polyesters or polyethers. Research into adamantane-containing polyimides and polymethacrylates has shown their potential in applications like optical and optoelectronic materials due to high optical transparency and thermal resistance. rsc.orgresearchgate.net The 1,3-disposition of the chloro groups could lead to linear polymers, while using a tetra-functionalized adamantane could create cross-linked, three-dimensional networks. usm.edu

Supramolecular Assemblies: Adamantane is a classic guest molecule in host-guest chemistry, forming strong inclusion complexes with macrocycles like cyclodextrins and cucurbit[n]urils. nih.govnih.govmdpi.com By functionalizing the chloro positions with groups that can interact with these hosts, researchers can design self-assembling systems. For example, attaching adamantane-binding moieties to the ends of polymer chains via reaction with the dichloro-scaffold could lead to the formation of supramolecular gels or block copolymers. Adamantane-functionalized poly(2-oxazoline)s have already demonstrated tunable temperature-responsive behavior based on complexation with cyclodextrin. mdpi.com